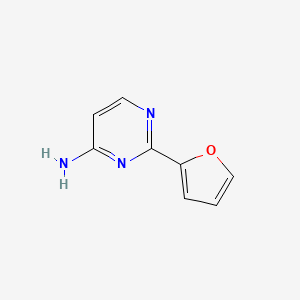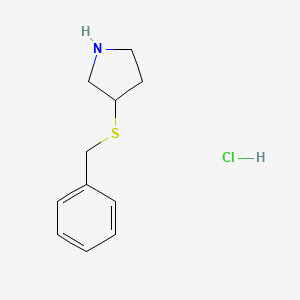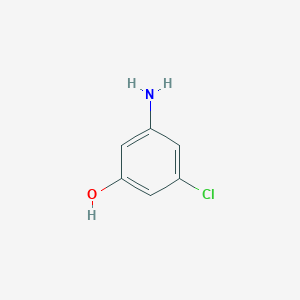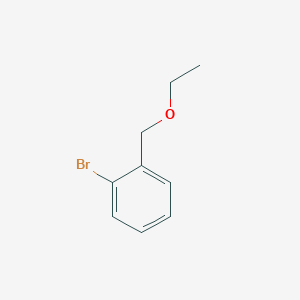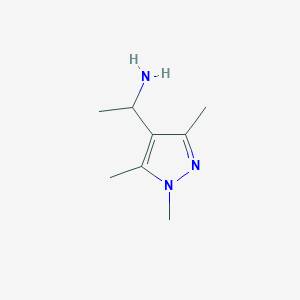
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine is a heterocyclic compound with the molecular formula C8H15N3 and a molecular weight of 153.22 g/mol . This compound is characterized by a pyrazole ring substituted with three methyl groups and an ethanamine group. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine can be achieved through several routes. One common method involves the reaction of 1,3,5-trimethylpyrazole with ethylamine under controlled conditions . Another approach is the one-pot solvent-free synthesis of 1,3,5-trisubstituted pyrazoles catalyzed by H3[PW12O40]/SiO2 under microwave irradiation . This method offers environmental benefits, simple operation, and good yields.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of catalysts and microwave irradiation can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine can be compared with other similar compounds, such as:
- 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethylamine
- 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propylamine
- N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
These compounds share the pyrazole core structure but differ in the length and nature of the substituent attached to the pyrazole ring. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-5(9)8-6(2)10-11(4)7(8)3/h5H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWKRDLLRAVAFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598870 |
Source


|
| Record name | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-12-4 |
Source


|
| Record name | α,1,3,5-Tetramethyl-1H-pyrazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
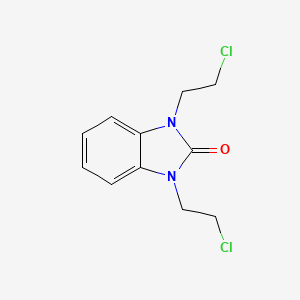
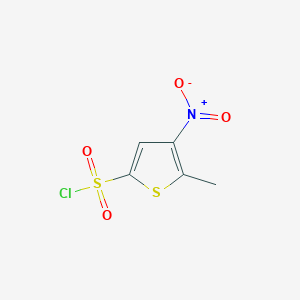
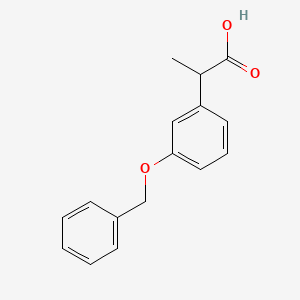
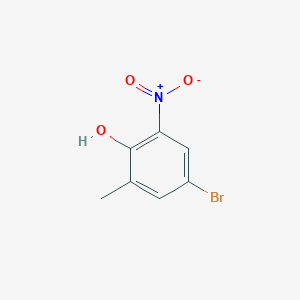
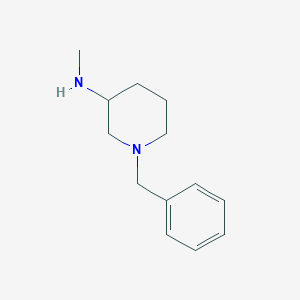
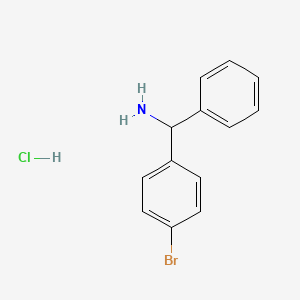
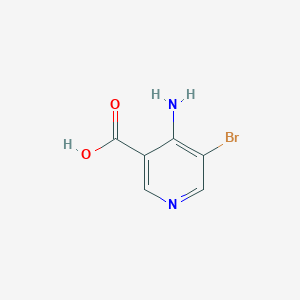
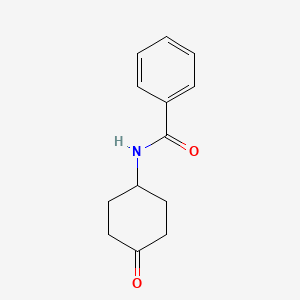
![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)
